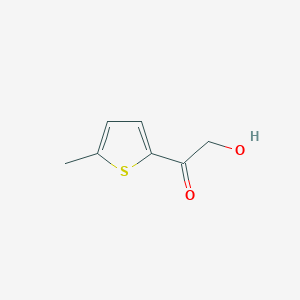![molecular formula C5H6N2O3S2 B11725715 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide is a compound with a molecular formula of C5H6N2O3S2 and a molecular weight of 206.25 g/mol . It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
- 2-aminothiophene
- 2-thiophenecarboxylic acid
- 2,5-dimethylthiophene
Uniqueness
What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, including the oxime and sulfonamide groups. These groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H6N2O3S2 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3- |
InChI Key |
WAXNGZYUHUBECT-CLTKARDFSA-N |
Isomeric SMILES |
C1=CSC(=C1/C=N\O)S(=O)(=O)N |
Canonical SMILES |
C1=CSC(=C1C=NO)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



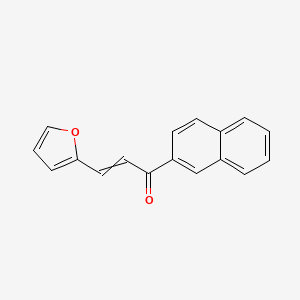

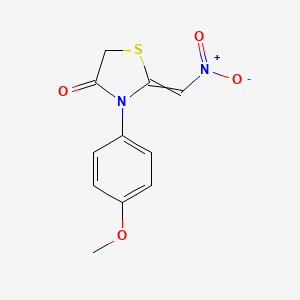

![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
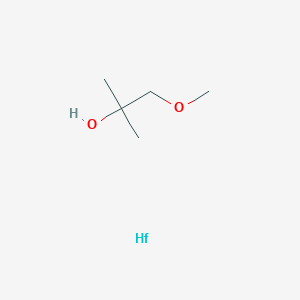
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
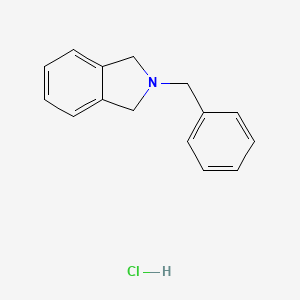
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
